16-羟基硬脂酸

描述

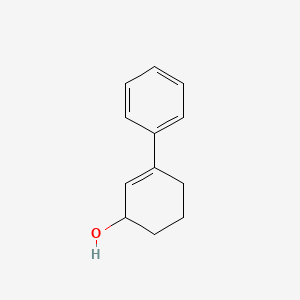

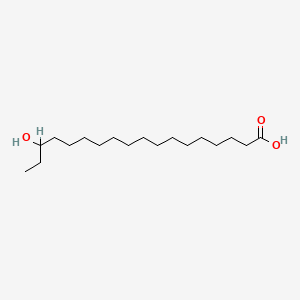

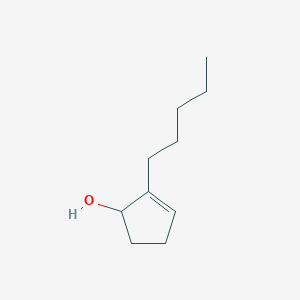

16-Hydroxy stearic acid, also known as Juniperic acid, is an omega-hydroxy long-chain fatty acid . It is a mixture of D and L-α-hydroxystearic acid (2-Hydroxyoctadecanoic acid) enantiomers . It may be used in studies on the properties and metabolism of α-hydroxylated (2-hydroxylated) medium chain fatty acids .

Synthesis Analysis

The synthesis of 16-Hydroxy stearic acid involves catalytic polyesterification . The reactions are carried out in solvent-free systems and in organic solvents, using tin (II) 2-ethylhexanoate as catalyst, at different temperatures and molar ratios of the comonomers .Molecular Structure Analysis

The molecular structure of 16-Hydroxy stearic acid is represented by the formula C18H36O3 . It has an exact mass of 300.266445 .Chemical Reactions Analysis

In aqueous binary mixtures of stearic acid and its hydroxylated counterpart 12-hydroxystearic acid, a clear trend towards partitioning between the two types of fatty acids is observed . This is presumably driven by the favorable formation of a H-bond network between hydroxyl OH function on the 12th carbon .Physical And Chemical Properties Analysis

16-Hydroxy stearic acid is a long-chain fatty acid that is stearic (octadecanoic) acid substituted at position 2 by a hydroxy group . It is a powder form substance .科学研究应用

1. 制药应用

16-羟基硬脂酸 (16-HSA) 在制药应用中显示出潜力,特别是作为两亲性药物的模型示踪分子。Niuosha Sanaeifar 及其同事 (2020) 研究了 16-多西硬脂酸从牛血清白蛋白 (BSA) 制成的水凝胶中释放的行为,表明其在药物递送系统中的效用。该研究探索了各种水凝胶制备程序,并比较了从这些凝胶中释放脂肪酸的情况,从而深入了解了药物的持续释放 (Sanaeifar 等人,2020)。

2. 生物医学研究

在生物医学研究中,16-HSA 已用于电子自旋回波 (ESE) 光谱研究。Isaev 和 Dzuba (2008) 在模型磷脂双层中利用了 16-DOXYL-硬脂酸来研究低温下的取向运动,为我们理解两亲性生物分子在生物膜中的行为做出了贡献 (Isaev & Dzuba,2008)。

3. 材料科学

16-HSA 在材料科学中具有应用,特别是在 Langmuir-Blodgett 薄膜的研究中。Dhathathreyan (2008) 探讨了 16-HSA 中 -OH 基团对 Langmuir-Blodgett 薄膜的 pK 值的影响,为这些薄膜(在各种技术应用中至关重要)的稳定性和形态提供了宝贵的见解 (Dhathathreyan,2008)。

4. 化学与化工

在化学与化工领域,16-HSA 及其衍生物的亲脂性已对其在乳液和固体脂质纳米颗粒中的分布和反应性进行了研究。Berton-Carabin 及其同事 (2013) 研究了 16-多西硬脂酸的结构如何影响其在不同环境中的化学稳定性,这对于设计稳定且高效的乳液系统至关重要 (Berton-Carabin 等人,2013)。

5. 食品科学

16-HSA 也在食品科学中得到应用。Cowles 等人 (2002) 探讨了膳食硬脂酸在改变胆囊胆汁酸组成中的作用,阐明了膳食脂肪酸对胆固醇代谢和吸收的影响 (Cowles 等人,2002)。

6. 表面科学与技术

在表面科学与技术中,已广泛研究了用硬脂酸(16-HSA 的衍生物)改性表面的方法。Patti 及其同事 (2021) 综述了硬脂酸在各种工业和学术配方中应用的文献,强调了其在增强材料的功能和结构特性中的作用 (Patti 等人,2021)。

安全和危害

未来方向

Fatty acid esters of hydroxyl fatty acids (FAHFAs), including 16-Hydroxy stearic acid, have been found to exhibit various physiological activities, such as improving glucose tolerance and insulin sensitivity, stimulating insulin secretion, and demonstrating broad anti-inflammatory effects . Understanding the beneficial effects of these lipids in the diet can serve as a valuable reference for the development of specific functional foods .

属性

IUPAC Name |

16-hydroxyoctadecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c1-2-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZAIPALZJVSRHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCCCCCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326992 | |

| Record name | 16-hydroxy stearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

16-Hydroxy stearic acid | |

CAS RN |

17773-37-4 | |

| Record name | 16-hydroxy stearic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3R,4S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3048556.png)

![6-Bromo-2-phenyloxazolo[4,5-b]pyridine](/img/structure/B3048559.png)

![4-[(2-Ethylhexyl)oxy]aniline](/img/structure/B3048561.png)

![Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B3048571.png)